2',3',5'-Tri-O-acetylguanosine
Overview
Description
Synthesis Analysis
The synthesis of 2',3',5'-Tri-O-acetylguanosine and its derivatives involves several key steps, including protection of the guanine base and selective acetylation of the hydroxyl groups. Ishikawa et al. (1960) reported a convenient synthesis method involving acetolysis of 2', 3', 5'-tri-O-benzoylguanosine, yielding 1-O-acetyl-2, 3, 5-tri-O-benzoyl-β-D-ribofuranose in good yield, highlighting a method that could be adapted for the synthesis of 2',3',5'-Tri-O-acetylguanosine (Ishikawa et al., 1960).
Molecular Structure Analysis
The molecular structure of 2',3',5'-Tri-O-acetylguanosine derivatives has been extensively studied using X-ray diffraction and NMR spectroscopy. Neidle et al. (1978) determined the structure of a 6-O-mesitylenesulphonyl derivative of 2',3',5'-Tri-O-acetylguanosine, revealing deviations from the usual geometry of the guanine base and a C(2')-endo puckered ribose sugar (Neidle et al., 1978).
Chemical Reactions and Properties
2',3',5'-Tri-O-acetylguanosine can undergo various chemical reactions, including hydrolysis, photolysis, and reactions with singlet oxygen or other radicals. The study by Suzuki et al. (2003) investigated the reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid, revealing the formation of multiple oxidation products, which underscores the reactive nature of this modified nucleoside under oxidative stress conditions (Suzuki et al., 2003).
Scientific Research Applications
Tissue Engineering
8-Methoxy-2′,3′,5′-tri-O-acetylguanosine is a derivative that acts as a hydrogelator for aqueous solutions and cell media. This property makes it useful in tissue engineering applications (Buerkle, Recum, & Rowan, 2012).
Synthesis of Ribonucleotides
Acetolysis of 2', 3', 5'-tri-O-benzoylguanosine yields key intermediates for ribonucleotide synthesis, essential in various biochemical processes (Ishikawa et al., 1960).
Biomarker for DNA Damage
A novel compound formed from the reaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine can serve as a specific biomarker for peroxynitrite-induced DNA damage (Niles, Wishnok, & Tannenbaum, 2001).
Selective Metalation of Nucleosides
8-Bromo-2′,3′,5′-tri-O-acetylguanosine is used in research for selective C8-metalation of purine nucleosides (Kampert et al., 2018).
Organic and Medicinal Chemistry
The synthesis of unsymmetrical tri-substituted amino-1,3,5-triazines, which have applications in organic, medicinal, and material chemistry, involves processes that could include derivatives of tri-O-acetylguanosine (Guo et al., 2019).
Carcinogenicity Studies
Bicyclic adducts formed with muconaldehyde isomers and tri-O-acetylguanosine potentially affect the carcinogenicity of benzene (Bleasdale et al., 1993).
Oligonucleotide Synthesis
2'-O-tetrahydropyranyl derivatives of guanosine, which could be synthesized from tri-O-acetylguanosine, are necessary in phosphotriester oligonucleotide synthesis (Gregoire & Neilson, 1978).
mRNA Synthesis
N2-tritylguanosine derivatives, potentially derivable from tri-O-acetylguanosine, are used in the synthesis of specific mRNA sequences (Hata et al., 1982).
Safety And Hazards
The safety and hazards of 2’,3’,5’-Tri-O-acetylguanosine are not explicitly mentioned in the retrieved sources.
Future Directions
The future directions of 2’,3’,5’-Tri-O-acetylguanosine are not explicitly mentioned in the retrieved sources.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDFYDZZFYGIY-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220081 | |
Record name | Triacetylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-acetylguanosine | |
CAS RN |
6979-94-8 | |
Record name | Tri-O-acetylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6979-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triacetylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006979948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacetylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine 2',3',5'-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIACETYLGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9MQP77FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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